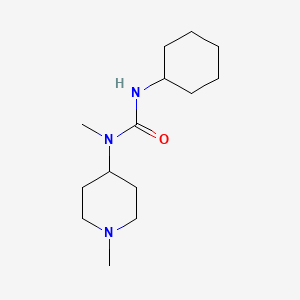
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)urea, commonly known as CMMPU, is a chemical compound that belongs to the class of NMDA receptor antagonists. It was first synthesized in the late 1980s and has since been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of CMMPU involves the inhibition of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. When the receptor is activated, it allows the influx of calcium ions, which triggers a series of downstream signaling events. By blocking the NMDA receptor, CMMPU can reduce the activity of glutamate and other neurotransmitters, leading to changes in neuronal function and behavior.
Biochemical and Physiological Effects:
CMMPU has been shown to have a variety of biochemical and physiological effects. In animal studies, CMMPU has been found to reduce anxiety-like behavior, improve memory retention, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. CMMPU has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of using CMMPU in lab experiments is its specificity for the NMDA receptor. CMMPU has a high affinity for the NMDA receptor and does not interact with other glutamate receptors, making it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one limitation of using CMMPU is its potential toxicity. CMMPU has been shown to have dose-dependent toxic effects in animal studies, and caution should be taken when using it in lab experiments.
未来方向
There are several future directions for research on CMMPU. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of CMMPU in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the potential use of CMMPU as a neuroprotective agent in models of neurodegeneration and traumatic brain injury warrants further investigation.
Conclusion:
In conclusion, CMMPU is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its specificity for the NMDA receptor makes it a useful tool for studying the role of the receptor in various physiological processes. However, caution should be taken when using it in lab experiments due to its potential toxicity. Future research on CMMPU should focus on developing more selective NMDA receptor antagonists and investigating its potential use in the treatment of neurological disorders and as a neuroprotective agent.
合成方法
The synthesis of CMMPU involves several steps, starting with the reaction of cyclohexylamine with methyl isocyanate to form N-cyclohexyl-N-methylcarbamoyl chloride. This intermediate is then reacted with 1-methyl-4-piperidone to produce CMMPU. The purity of the compound can be improved by recrystallization or chromatography.
科学研究应用
CMMPU has been widely used in scientific research as an NMDA receptor antagonist. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CMMPU can modulate the activity of glutamate and other neurotransmitters, leading to changes in neuronal function and behavior.
属性
IUPAC Name |
3-cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPZGSZKWYTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
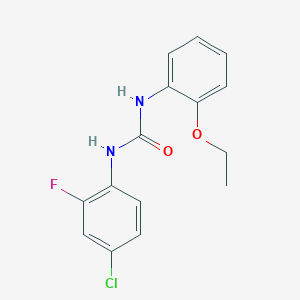
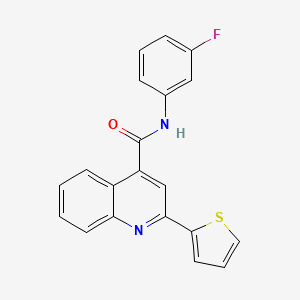


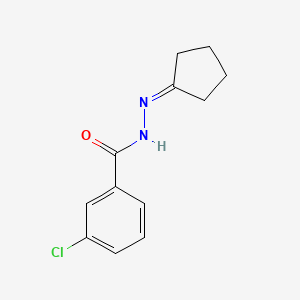
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
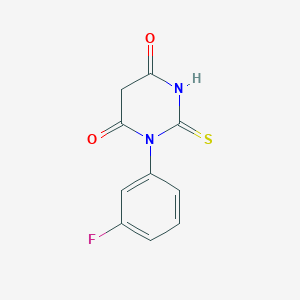

![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)